molecular formula C14H15N5O2 B2693477 N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097862-58-1

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2693477
CAS No.: 2097862-58-1
M. Wt: 285.307
InChI Key: KLXMZVAUNOMZFY-UHFFFAOYSA-N
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Description

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of pyridine, azetidine, and pyridazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the pyridazine and pyridine moieties via coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyridazine derivatives, such as:

  • N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
  • 3-(2-methoxypyridin-3-yl)-1-azetidinylamine
  • Pyridazin-3-yl azetidine derivatives

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-21-13-11(4-2-6-15-13)14(20)19-8-10(9-19)17-12-5-3-7-16-18-12/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXMZVAUNOMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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